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ML191: A Selective Antagonist of GPR55
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development

Professionals

This guide provides a detailed overview of the selectivity profile of ML191, a potent antagonist

of the G protein-coupled receptor 55 (GPR55). The information presented herein is based on

publicly available data from the NIH Molecular Libraries Program and subsequent scientific

publications.

Summary of Selectivity Profile
ML191 has been identified as a highly selective antagonist for GPR55. Its potency and

selectivity have been characterized through a series of in vitro assays, demonstrating minimal

activity against other related receptors, including the cannabinoid receptors (CB1 and CB2)

and the orphan receptor GPR35.

Quantitative Data Presentation
The following tables summarize the inhibitory activity of ML191 against its primary target,

GPR55, and its off-target receptors.

Table 1: Potency of ML191 at GPR55
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Assay Type Parameter Value (µM) Reference

β-arrestin

Translocation
IC50 0.16 [1]

β-arrestin

Translocation
IC50 1.08 ± 0.03 [2]

LPI-induced ERK1/2

Phosphorylation
IC50 0.328 [1]

LPI-induced ERK1/2

Phosphorylation
IC50 0.4 ± 0.1 [2]

Table 2: Selectivity Profile of ML191 against Off-Target Receptors

Receptor Assay Type Fold Selectivity Reference

GPR35 Antagonist Assay >100-fold [1]

CB1 Antagonist Assay >100-fold [1]

CB2 Antagonist Assay >100-fold [1]

Note: Specific IC50 or Ki values for the off-target receptors were not publicly available. The

selectivity is reported as greater than 100-fold compared to the potency at GPR55.

Experimental Protocols
The selectivity and potency of ML191 were determined using robust cell-based functional

assays. The general methodologies for these key experiments are outlined below.

β-Arrestin Translocation Assay
This assay was the primary high-throughput screening method used to identify GPR55

antagonists.[1]

Principle: Upon agonist-induced activation of GPR55, the receptor is phosphorylated, leading

to the recruitment of β-arrestin from the cytoplasm to the receptor at the plasma membrane.
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This translocation event is visualized and quantified using a β-arrestin protein tagged with a

fluorescent marker, such as Green Fluorescent Protein (GFP). Antagonists are identified by

their ability to inhibit the agonist-induced translocation of β-arrestin-GFP.

General Protocol:

Cell Culture: U2OS cells stably co-expressing a modified human GPR55 (GPR55E,

engineered for enhanced β-arrestin recruitment) and a β-arrestin-2-GFP fusion protein were

used.[3]

Compound Treatment: Cells were pre-incubated with ML191 or other test compounds at

various concentrations.

Agonist Stimulation: The cells were then stimulated with an EC80 concentration of the

GPR55 agonist, lysophosphatidylinositol (LPI), to induce β-arrestin translocation.

Imaging and Analysis: High-content imaging systems were used to capture fluorescence

images of the cells. The degree of β-arrestin-GFP translocation from the cytoplasm to the

plasma membrane was quantified using image analysis software.

Data Interpretation: The concentration-dependent inhibition of LPI-induced β-arrestin

translocation by ML191 was used to determine its IC50 value.

ERK1/2 Phosphorylation Assay
This assay was used as a secondary functional assay to confirm the antagonistic activity of

ML191 on a downstream signaling pathway of GPR55.[2]

Principle: GPR55 activation by agonists like LPI leads to the phosphorylation and activation of

the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Antagonists of GPR55 will inhibit

this agonist-induced phosphorylation.

General Protocol:

Cell Culture: U2OS cells expressing GPR55 were used.

Compound Treatment: Cells were pre-treated with varying concentrations of ML191.
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Agonist Stimulation: The cells were subsequently stimulated with LPI.

Cell Lysis: After stimulation, the cells were lysed to release cellular proteins.

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates were

quantified using a sensitive immunoassay, such as an AlphaScreen® SureFire® assay or a

TR-FRET-based assay. These assays typically use two antibodies: one that binds to total

ERK1/2 and another that specifically binds to the phosphorylated form of ERK1/2.

Data Analysis: The inhibition of LPI-induced ERK1/2 phosphorylation by ML191 was

measured, and the IC50 value was calculated.

GPR55 Signaling Pathway
ML191 exerts its antagonistic effect by blocking the initiation of the GPR55 signaling cascade.

The diagram below illustrates the key components of this pathway.
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Caption: GPR55 Signaling Pathway and Point of Inhibition by ML191.

Conclusion
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ML191 is a valuable research tool for investigating the physiological and pathological roles of

GPR55. Its high potency and, most importantly, its selectivity against other cannabinoid and

related receptors make it a superior probe compared to previously used non-selective

compounds. This selectivity profile ensures that the observed biological effects are more likely

to be specifically mediated by the antagonism of GPR55, thus providing clearer and more

reliable experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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